Differential Antiproliferative Potency in Gallium-Resistant Lung Adenocarcinoma
Compound 7919469 demonstrated a 13-fold increase in antiproliferative potency compared to the baseline reference compound gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. This differential effect highlights its ability to circumvent acquired gallium resistance, a feature not universal to all sulfonamide-tetrazoles.
| Evidence Dimension | Antiproliferative potency (fold-increase vs. baseline) in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 13-fold increased potency vs. GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) - baseline reference |
| Quantified Difference | 13-fold greater potency |
| Conditions | Human lung adenocarcinoma A549 gallium-resistant (R) cells; in vitro antiproliferative assay |
Why This Matters
This quantitative potency metric is essential for researchers selecting compounds to study gallium-based chemoresistance mechanisms or screen for therapies targeting resistant non-small cell lung cancer.
- [1] Oyewumi, M. O., Alazizi, A., Liva, S., Lin, L., & Geldenhuys, W. J. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553–4556. View Source
